molecular formula C25H26N2O3 B10822089 5-fluoro CUMYL-PeGACLONE N-pentanoic acid metabolite

5-fluoro CUMYL-PeGACLONE N-pentanoic acid metabolite

Cat. No.: B10822089
M. Wt: 402.5 g/mol
InChI Key: GOXRRWPNAJIUTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-fluoro CUMYL-PeGACLONE N-pentanoic acid metabolite is an analytical reference standard categorized as a synthetic cannabinoid metabolite. It is a metabolite of 5-fluoro CUMYL-PeGACLONE, which is a synthetic cannabinoid found in Spice-like herbal blends . This compound is primarily used for research and forensic applications .

Chemical Reactions Analysis

Types of Reactions

5-fluoro CUMYL-PeGACLONE N-pentanoic acid metabolite undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Halogens, hydroxide ions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Mechanism of Action

The mechanism of action of 5-fluoro CUMYL-PeGACLONE N-pentanoic acid metabolite involves its interaction with cannabinoid receptors in the body. It binds to these receptors, mimicking the effects of natural cannabinoids, and modulates various physiological processes. The specific molecular targets and pathways involved include the CB1 and CB2 receptors, which are part of the endocannabinoid system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-fluoro CUMYL-PeGACLONE N-pentanoic acid metabolite is unique due to its specific fluorination and pentanoic acid group, which may influence its binding affinity and metabolic stability compared to other synthetic cannabinoids .

Properties

IUPAC Name

5-[1-oxo-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-5-yl]pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N2O3/c1-25(2,18-10-4-3-5-11-18)27-17-15-21-23(24(27)30)19-12-6-7-13-20(19)26(21)16-9-8-14-22(28)29/h3-7,10-13,15,17H,8-9,14,16H2,1-2H3,(H,28,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOXRRWPNAJIUTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=CC=C1)N2C=CC3=C(C2=O)C4=CC=CC=C4N3CCCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N2O3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901038851
Record name 5-(1-Oxo-2-(2-phenylpropan-2-yl)-1,2-dihydro-5H-pyrido[4,3-b]indol-5-yl)pentanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901038851
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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